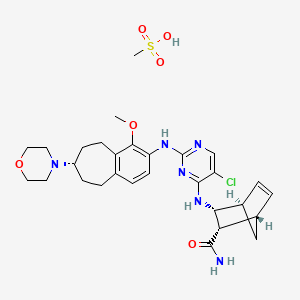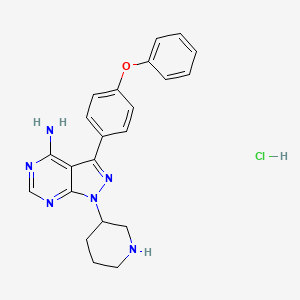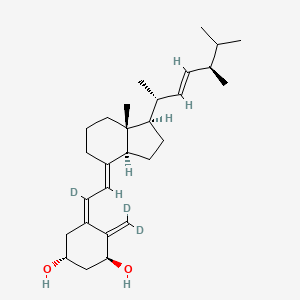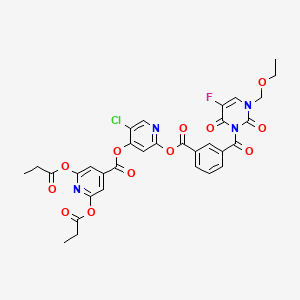
MPC-2130
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps.
Aplicaciones Científicas De Investigación
FDA Regulatory Guidance on Drug Studies
MPC-2130's implications in regulatory practices are noteworthy. The FDA and the Pharmaceutical Research Manufacturers Association conducted dialog sessions to develop standards for preclinical screening of new molecular entities for schedule control actions, integral to every New Drug Application process. This collaboration led to a draft guidance document allowing alternative approaches to study protocol requirements, marking a significant shift in regulatory policies for drug studies. This shift, however, raised concerns about restrictive policies not supported by published data, specifically regarding the mandated use of "extinction" test sessions in drug discrimination studies, as opposed to alternative methodologies like reinforced test sessions (Gauvin, Zimmermann, & Kallman, 2016).
Advances in Magnesium Phosphate Cement (MPC)
Although not directly related to MPC-2130, advancements in Magnesium Phosphate Cement (also abbreviated as MPC) reflect the breadth of scientific research in material sciences. Recent reviews have consolidated crucial outcomes from global research on MPC, focusing on its physio-mechanical behaviors and applications in various fields including bio-materials, pavement crack repair, hazardous waste management, and clinical bio-ceramics. The comprehensive gathering of data from numerous studies underscores the potential of MPC in civil engineering, product development for everyday human use, and biomedical engineering applications (Haque & Chen, 2019).
Pharmacogenetics and Mycophenolic Acid
The study of pharmacogenetics in relation to Mycophenolic Acid (MPA) demonstrates the complex interplay between genetic polymorphisms and drug response, relevant to the broader context of MPC-2130 research. A comprehensive review and meta-analysis pinpointed specific genetic polymorphisms significantly associated with the pharmacokinetics and pharmacodynamics of MPA. This finding is pivotal in understanding individual variations in drug response, laying a foundation for personalized medicine and potentially guiding future research on MPC-2130 and similar compounds (Na Takuathung, Sakuludomkan, & Koonrungsesomboon, 2021).
Phosphorus-Containing Polymers in Biomedicine
The exploration of phosphorus-containing polymers, particularly for their biocompatibility and resistance to protein adsorption, offers insights into the broad potential of MPC polymers in biomedical applications. The research highlights the significance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure and potential in diverse applications such as dentistry, regenerative medicine, and drug delivery. This underscores the versatility of MPC-based materials and their promising future in the biomedical field (Monge, Canniccioni, Graillot, & Robin, 2011).
Model Predictive Control in Hybrid Electric Vehicles
MPC-2130's influence extends into engineering domains as well, exemplified by the utilization of Model Predictive Control (MPC) in power management strategies for hybrid electric vehicles (HEVs). A comprehensive review of MPC-based strategies highlights their advantages due to inherent merits, including driver behavior prediction for state-of-the-art energy management in HEVs. This intersection of predictive control and vehicle technology illuminates the multifaceted applications of MPC principles across different sectors (Huang, Wang, Khajepour, He, & Ji, 2017).
Propiedades
Nombre del producto |
MPC-2130 |
|---|---|
Fórmula molecular |
C27H30ClN3O2 |
Apariencia |
Solid powder |
Sinónimos |
MPC2130; MPC-2130; MPC 2130.; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






